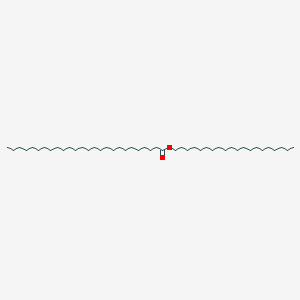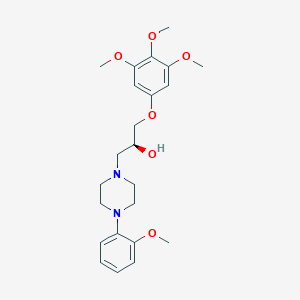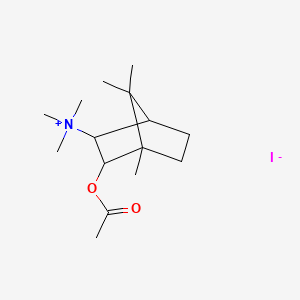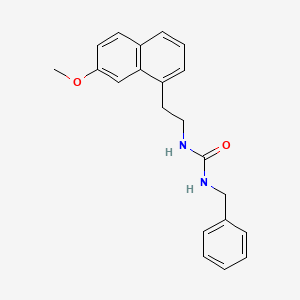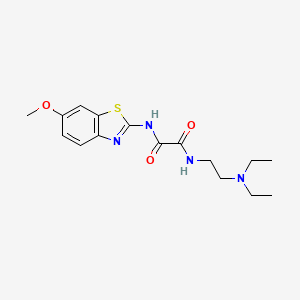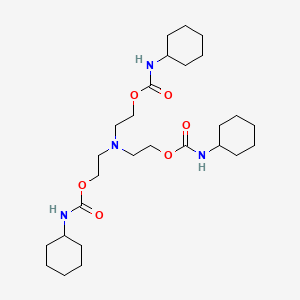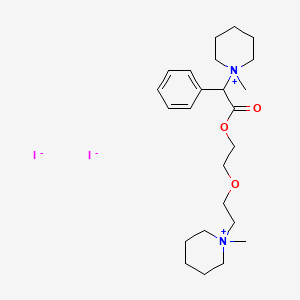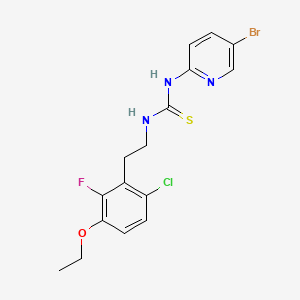
3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and various other functional groups
准备方法
The synthesis of 3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the carboxylic acid groups and other substituents. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar compounds to 3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester include other pyridinecarboxylic acids such as picolinic acid, nicotinic acid, and isonicotinic acid . These compounds share a similar pyridine ring structure but differ in their substituents and functional groups, which can lead to different chemical properties and applications.
属性
CAS 编号 |
121497-12-9 |
|---|---|
分子式 |
C28H27ClN2O7 |
分子量 |
539.0 g/mol |
IUPAC 名称 |
dimethyl 4-[2-chloro-6-(4-methoxycarbonyl-2,5-dimethylfuran-3-yl)quinolin-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H27ClN2O7/c1-12-20(26(32)35-5)24(21(13(2)30-12)27(33)36-6)18-11-17-10-16(8-9-19(17)31-25(18)29)22-14(3)38-15(4)23(22)28(34)37-7/h8-11,24,30H,1-7H3 |
InChI 键 |
YNOHXMCFGACTGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(N=C3C=CC(=CC3=C2)C4=C(OC(=C4C(=O)OC)C)C)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



